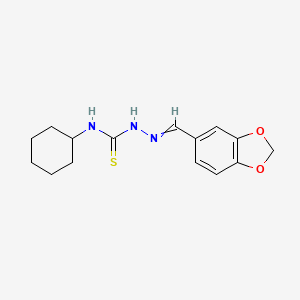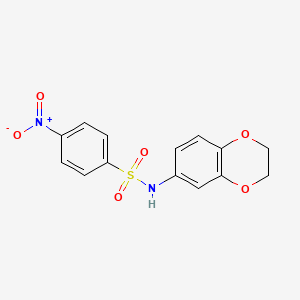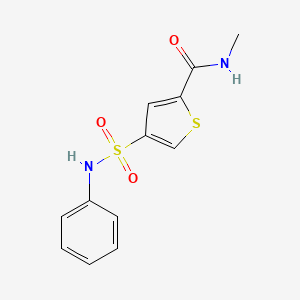
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone (BDCT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCT belongs to the class of thiosemicarbazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
作用機序
The exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed that 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its therapeutic effects by targeting multiple cellular pathways. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of transcription factors, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
実験室実験の利点と制限
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its broad spectrum of activity against cancer, inflammation, and viruses. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively unstable and can degrade over time, which can affect its activity.
将来の方向性
For research on 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone include studying its pharmacokinetics and pharmacodynamics in vivo, optimizing its synthesis method to improve its solubility and stability, and exploring its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone and to identify its molecular targets.
合成法
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone can be synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with N-cyclohexylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza A virus. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-viral activity by inhibiting viral entry and replication.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZTXNVQYXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)



![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)
![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)

![4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine](/img/structure/B5529941.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)